molecular formula C25H29ClN2O6 B13045788 Cbz-Leu-Tyr-AcCl

Cbz-Leu-Tyr-AcCl

Cat. No.: B13045788
M. Wt: 489.0 g/mol
InChI Key: HERUKJPPUDXXHR-SFTDATJTSA-N
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Description

Cbz-Leu-Tyr-AcCl: , also known as N-benzyloxycarbonyl-L-leucyl-L-tyrosine acetyl chloride, is a synthetic peptide derivative. Its structure consists of three amino acids: leucine (Leu), tyrosine (Tyr), and an acetyl chloride (AcCl) group. The N-benzyloxycarbonyl (Cbz) protecting group is commonly used in peptide synthesis to prevent unwanted side reactions during coupling.

Preparation Methods

a. Synthetic Routes:

    Solid-Phase Peptide Synthesis (SPPS): Cbz-Leu-Tyr-AcCl can be synthesized using SPPS, a widely employed method for peptide assembly. In SPPS, the peptide chain grows stepwise on a solid support (usually a resin-bound amino acid). The C-terminus of the growing peptide is activated, and the next amino acid is added sequentially.

    Solution-Phase Synthesis: In solution-phase synthesis, the peptide is assembled in solution rather than on a solid support. This method allows for more flexibility in reaction conditions.

    Chemical Ligation: this compound can also be prepared through chemical ligation methods, such as native chemical ligation or thioester-mediated ligation.

b. Reaction Conditions:

    Coupling Reagents: Common coupling reagents include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Protecting Groups: The Cbz group protects the N-terminal amino group of Leu and Tyr.

    Deprotection: After peptide assembly, removal of the Cbz group is achieved using hydrogenation or other deprotecting methods.

c. Industrial Production Methods: Industrial-scale production of this compound may involve automated peptide synthesizers, purification, and quality control processes.

Chemical Reactions Analysis

Cbz-Leu-Tyr-AcCl can undergo various reactions:

    Hydrolysis: Removal of the Cbz group by hydrolysis.

    Acetylation: Acetylation of the Tyr side chain.

    Amide Formation: Formation of the peptide bond between Leu and Tyr.

Major products:

  • Deprotected Leu-Tyr-AcCl (without Cbz group).
  • Acetylated Leu-Tyr-AcCl.

Scientific Research Applications

    Peptide Chemistry: Cbz-Leu-Tyr-AcCl serves as a model compound for studying peptide synthesis and modification.

    Drug Development: It may be used in drug discovery or as a building block for bioactive peptides.

    Enzyme Inhibition Studies: this compound can inhibit specific enzymes due to its structural features.

Mechanism of Action

The exact mechanism of action for Cbz-Leu-Tyr-AcCl depends on its context. It may act as a substrate, inhibitor, or modulator of enzymatic processes. Further research is needed to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

While Cbz-Leu-Tyr-AcCl is unique due to its specific sequence and acetylation, similar compounds include other protected dipeptides and acetylated peptides.

Properties

Molecular Formula

C25H29ClN2O6

Molecular Weight

489.0 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-chloro-1-(4-hydroxyphenyl)-3,4-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C25H29ClN2O6/c1-16(2)12-21(28-25(33)34-15-18-6-4-3-5-7-18)24(32)27-20(23(31)22(30)14-26)13-17-8-10-19(29)11-9-17/h3-11,16,20-21,29H,12-15H2,1-2H3,(H,27,32)(H,28,33)/t20-,21-/m0/s1

InChI Key

HERUKJPPUDXXHR-SFTDATJTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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